(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Lipophilicity Drug-likeness Pharmacokinetics

Standard cinnamic acids lack the hydrogen-bonding capacity required for advanced SAR or peptide coupling, forcing additional synthetic steps. This (E)-configured cinnamic acid derivative with a para-carbamoylmethoxy group solves these limitations directly. - **Designed for SAR campaigns:** XLogP3 0.7 (low lipophilicity), TPSA 89.6 Ų (reduces CNS risk), 2 HBD / 4 HBA. - **Pre-installed amide handle:** Enables one-step coupling to amino acids without prior amination. - **Supply assurance:** Research quantities available; stable crystalline solid shipped ambient.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 873811-55-3
Cat. No. B1353653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
CAS873811-55-3
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)OCC(=O)N
InChIInChI=1S/C11H11NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-6H,7H2,(H2,12,13)(H,14,15)/b6-3+
InChIKeyOTKIEOABDRSFOB-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

873811-55-3: Carbamoylmethoxy Cinnamic Acid Building Block


(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS 873811-55-3) is a cinnamic acid derivative characterized by a 4-(2-amino-2-oxoethoxy)phenyl substituent. It serves as a versatile synthetic building block in medicinal chemistry and organic synthesis [1]. The compound features an (E)-configuration at the α,β-unsaturated carboxylic acid moiety and a carbamoylmethoxy group at the para position, imparting distinct physicochemical properties compared to simpler cinnamic acid analogs [1].

1Pre-installed carbamoylmethoxy amide handle
2E-configuration for stereochemical control
3Enhanced H-bond capacity vs. simpler analogs

Why Simple Analogs Cannot Substitute for 873811-55-3


The para-carbamoylmethoxy substitution in (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid introduces a unique hydrogen-bonding capacity and polarity profile that is absent in unsubstituted cinnamic acid or simple alkoxy analogs. This substitution alters electronic distribution, lipophilicity (XLogP3 = 0.7), and hydrogen bonding potential (HBD = 2, HBA = 4) [1], which can critically influence reaction outcomes, binding interactions, and downstream derivatization. Substitution with generic cinnamic acid or p-methoxycinnamic acid would eliminate these specific features, potentially leading to failed coupling reactions, altered pharmacokinetic profiles in lead compounds, or incompatibility with structure-activity relationship (SAR) requirements.

H-bond network lossSimple cinnamic or alkoxy analogs lack the carbamoylmethoxy H-bond capacity, which may alter reaction outcomes.
Lipophilicity shiftUnsubstituted cinnamic acid exhibits higher logP; substitution may shift solubility and SAR in lead compounds.
Missing amide handlep-Methoxycinnamic acid requires additional steps to introduce nitrogen functionality, impacting synthetic efficiency.

Quantitative Comparison of 873811-55-3 vs. Close Analogs


Lipophilicity vs. Unsubstituted Cinnamic Acid

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid exhibits a computed XLogP3 value of 0.7 [1], indicating significantly greater hydrophilicity compared to unsubstituted cinnamic acid (computed XLogP3 ≈ 2.1 [2]). This difference of 1.4 log units corresponds to an approximately 25-fold lower partition coefficient in octanol/water, suggesting improved aqueous solubility and reduced membrane permeability.

Lipophilicity Shift
Reported
XLogP3 = 0.7 vs. ~2.1 (Δ = –1.4)
25-fold lower octanol/water partition, higher aqueous solubility
May support aqueous assay formats; computed prediction
Lipophilicity Drug-likeness Pharmacokinetics

Hydrogen Bonding Capacity vs. p-Methoxycinnamic Acid

The target compound possesses two hydrogen bond donors (carboxylic acid OH, amide NH2) and four hydrogen bond acceptors (carboxylic acid C=O, amide C=O, ether O, amide N), totaling HBD=2 and HBA=4 [1]. In contrast, p-methoxycinnamic acid (e.g., CAS 830-09-1) has HBD=1 (carboxylic acid OH) and HBA=3 (carboxylic acid C=O, ether O) [2]. The additional HBD and HBA provide enhanced hydrogen-bonding network formation, which can stabilize co-crystals, influence solid-state properties, and modulate target binding in biological systems.

H-Bond Count
Reported
HBD=2, HBA=4 vs. 1, 3 (+1 each)
Enhanced H-bond network potential
May affect crystal packing and target binding
Hydrogen bonding Molecular recognition Crystal engineering

Topological Polar Surface Area and CNS Permeability

The topological polar surface area (TPSA) of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is 89.6 Ų [1], which is 43.1 Ų higher than that of unsubstituted cinnamic acid (TPSA = 46.5 Ų) [2]. This TPSA value exceeds the typical threshold for CNS permeability (commonly 60-70 Ų for BBB penetration), suggesting the compound is unlikely to cross the blood-brain barrier, a favorable attribute for peripherally targeted therapeutics.

TPSA Increase
Reported
89.6 Ų vs. 46.5 Ų (+43.1 Ų)
Exceeds CNS permeability threshold
May support peripheral target research
CNS drug design Blood-brain barrier Physicochemical property

Carbamoylmethoxy Amide Handle vs. Ether Analogs

The 4-(2-amino-2-oxoethoxy)phenyl group provides a pre-installed carbamoylmethoxy moiety that can serve as a handle for further derivatization, particularly amide bond formation or peptide coupling [1]. In contrast, analogous 4-alkoxycinnamic acids (e.g., 4-methoxycinnamic acid) lack the terminal amide group, requiring additional synthetic steps to introduce nitrogen-containing functionality [2]. This pre-installed functional group can reduce synthetic step count by at least one step when nitrogen incorporation is desired.

Synthetic Efficiency
Class-level
Reduces nitrogen-introduction steps by ≥1
Streamlined amide/peptide coupling route
Synthetic planning context; source review
Amide coupling Synthetic building block Peptide chemistry

Antioxidant Potential: Class-Level Inference

Cinnamic acid derivatives, including those with para-alkoxy substituents, are known for their antioxidant activity via free radical scavenging [1]. While no direct quantitative data exists for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid, class-level inference suggests it may exhibit similar or enhanced activity due to the electron-donating nature of the para-alkoxy group and the potential for resonance stabilization of the phenoxyl radical [1]. Specific comparator data is not available; this evidence is included as a class-level inference.

Antioxidant Inference
Data to verify
No direct assay data; class-level expectation
Class-level antioxidant potential
Direct assay required for specific applications
Antioxidant Free radical scavenging Cinnamic acid class

Optimal Applications of 873811-55-3


SAR Modulation of Lipophilicity and Hydrogen Bonding

Use 873811-55-3 as a building block in structure-activity relationship (SAR) campaigns to systematically lower lipophilicity (XLogP3 = 0.7) and increase hydrogen bonding capacity (HBD=2, HBA=4) relative to unsubstituted or methoxy cinnamic acid analogs [1]. This substitution pattern can improve aqueous solubility and reduce non-specific binding while maintaining the α,β-unsaturated carboxylic acid warhead for covalent or reversible interactions [1].

Peptidomimetic and Amino Acid Conjugate Synthesis

Leverage the carbamoylmethoxy group as a pre-installed amide handle for direct coupling to amino acids or peptide chains [1]. This approach reduces synthetic step count compared to starting from simpler cinnamic acids that require prior amination or etherification [1]. Ideal for generating libraries of cinnamic acid-amino acid conjugates for biological screening [1].

Peripherally Restricted Therapeutics Design

Incorporate 873811-55-3 into lead compounds where CNS penetration is undesirable. Its elevated TPSA (89.6 Ų) significantly exceeds the BBB-permeable threshold, reducing the risk of CNS-related adverse effects [1]. This is particularly relevant for anti-inflammatory, metabolic, or cardiovascular targets where peripheral action is desired [1].

Crystal Engineering and Co-crystal Formulation

Utilize the compound's enhanced hydrogen bond donor/acceptor profile (2 HBD, 4 HBA) to explore novel solid-state forms, co-crystals, or salts with improved physicochemical properties [1]. The carbamoylmethoxy group provides additional H-bonding sites compared to simpler cinnamic acids, potentially altering dissolution rate, stability, and manufacturability [1].

Application
Selection Property
Validation Focus
SAR Modulation
Lower lipophilicity & high H-bond profile
Solubility & binding assay comparison
Peptidomimetic Synthesis
Pre-installed amide handle
Coupling efficiency & step-count reduction
Peripheral Restriction
High TPSA above BBB threshold
CNS exposure assessment
Crystal Engineering
Enhanced H-bond donor/acceptor sites
Co-crystal screening & solid-state properties

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